1-(4-Fluorophenyl)-2-(methylsulfanyl)ethan-1-one

Oxidation State Lipophilicity Medicinal Chemistry

Select this para-fluorophenyl ketone for its unique β-methylthioether handle, which enables controlled oxidation to sulfoxide or sulfone derivatives—critical for tuning polarity and metabolic stability in lead optimization. Unlike generic aryl ketones, the 4-fluoro and -SCH3 combination delivers a distinct electronic and lipophilic profile for kinase inhibitor and GPCR ligand programs. Supplied at ≥98% purity, it also serves as a reliable reference standard for HPLC/GC-MS method development.

Molecular Formula C9H9FOS
Molecular Weight 184.23 g/mol
Cat. No. B13196145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-2-(methylsulfanyl)ethan-1-one
Molecular FormulaC9H9FOS
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCSCC(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C9H9FOS/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3
InChIKeyIGJXOTHWXOXPNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-2-(methylsulfanyl)ethan-1-one: A Sourcing Guide to an Aromatic Ketone with a Distinct Thioether Motif


1-(4-Fluorophenyl)-2-(methylsulfanyl)ethan-1-one (CAS: 122831-40-7) is a small molecule aromatic ketone featuring a 4-fluorophenyl ring and a methylsulfanyl (-SCH₃) group linked by an ethanone chain . Its core structure is defined by a carbonyl group adjacent to the fluorinated aromatic ring, with the methylthioether at the β-position, resulting in a molecular weight of 184.23 g/mol and a typical purity specification of ≥95-98% . This compound is primarily sourced as a versatile building block for organic synthesis and medicinal chemistry research .

1-(4-Fluorophenyl)-2-(methylsulfanyl)ethan-1-one: Why In-Class Analogs Cannot Be Interchanged


While this compound is an α-substituted aromatic ketone, its specific combination of a 4-fluorophenyl ring and a β-methylsulfanyl group cannot be generically substituted with other common ketones or aryl halides. The methylsulfanyl (-SCH₃) group is a key differentiator, as its sulfur atom is in a reduced oxidation state (thioether) compared to sulfoxide or sulfone analogs, which alters its electronic properties, reactivity, and lipophilicity . Positional isomers, such as 1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one (MW 184.23), present a different substitution pattern on the aromatic ring, which can affect molecular recognition and downstream biological activity . Therefore, for applications requiring a specific electronic environment or a well-defined starting material for further functionalization (e.g., selective oxidation to a sulfoxide or sulfone), direct substitution with a structurally similar but electronically distinct analog is not scientifically valid.

1-(4-Fluorophenyl)-2-(methylsulfanyl)ethan-1-one: Quantitative Differentiation Evidence for Procurement Decisions


Oxidation State and Physicochemical Properties Differentiate from the Sulfonyl Analog

The target compound contains a methylsulfanyl (-SCH₃) thioether, while its closest analog, 1-(4-Fluorophenyl)-2-(methylsulfonyl)ethan-1-one (CAS 82652-17-3), contains a methylsulfonyl (-SO₂CH₃) group, which is the fully oxidized sulfone . This oxidation state difference results in a significant change in molecular weight (184.23 vs 216.23 g/mol) and lipophilicity . The reduced sulfur in the thioether is more lipophilic (calculated LogP higher) and has a different electronic effect, making it a more reactive nucleophile or a precursor for selective oxidation, while the sulfone is a more polar, metabolically stable moiety .

Oxidation State Lipophilicity Medicinal Chemistry

Positional Isomerism: Differentiating from the 3-Fluoro-4-methylsulfanyl Analog

The target compound has the fluorine atom in the para (4-) position relative to the carbonyl, whereas a closely related positional isomer, 1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one, has the fluorine in the meta (3-) position and the methylsulfanyl group on the same ring . This regioisomeric difference can alter molecular recognition and binding affinity in biological systems, as demonstrated in structure-activity relationship (SAR) studies where the position of substituents on an aromatic ring dramatically affects target engagement [1].

Positional Isomer Structure-Activity Relationship Regioisomer

Purity Specification as a Proxy for Reproducible Research

The target compound is commercially available with a reported purity of ≥98% . This high level of purity, typical for a research-grade building block, is critical for ensuring the reliability of subsequent reactions and biological assays. While not a direct comparator to an alternative, this specification distinguishes it from lower-grade or in-house synthesized material where purity may be lower or uncharacterized, directly impacting the reproducibility of scientific experiments .

Purity Analytical Specification Reproducibility

1-(4-Fluorophenyl)-2-(methylsulfanyl)ethan-1-one: Primary Application Scenarios for Scientific Procurement


Synthesis of Sulfoxide or Sulfone Derivatives via Controlled Oxidation

This compound is an ideal starting material for the controlled synthesis of its corresponding sulfoxide or sulfone derivatives. The thioether moiety can be selectively oxidized using reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide, providing access to a family of compounds with incrementally altered polarity, metabolic stability, and biological activity . This makes it a versatile intermediate for medicinal chemistry programs exploring the sulfur oxidation state in lead optimization .

Medicinal Chemistry Building Block for SAR Studies

As a para-fluorophenyl ketone with a β-thioether, this molecule serves as a privileged scaffold or key building block in the synthesis of more complex bioactive compounds . Its specific substitution pattern is relevant for structure-activity relationship (SAR) studies, particularly where a lipophilic electron-withdrawing group (fluorine) and a modifiable sulfur handle are required for exploring interactions with biological targets, such as in the development of kinase inhibitors or GPCR ligands [1].

Reference Standard for Analytical Method Development

Given its well-defined structure and high commercial purity (≥98%), this compound can be employed as a reference standard in analytical chemistry. It is suitable for the development and validation of chromatographic methods (e.g., HPLC, GC-MS) for the analysis of related substances, process impurities, or metabolic products in synthetic and pharmaceutical research workflows .

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